2,2,2-Triphenylethanol
Overview
Description
2,2,2-Triphenylethanol (TPE) is an organic compound that belongs to the class of tertiary alcohols. It is a white crystalline solid that is widely used in scientific research due to its unique chemical properties. TPE has been extensively studied for its potential applications in various fields, including chemistry, biology, and medicine.
Scientific Research Applications
Crystal Structure and Hydrogen Bonding
2,2,2-Triphenylethanol exhibits unique crystallographic properties, such as forming hydrogen-bonded tetrameric aggregates that are centrosymmetric. These aggregates result in a planar O4 ring, significant for its nearly square shape and fully ordered hydroxyl H atoms, contributing to its molecular stability and potential applications in crystal engineering (Ferguson, Glidewell, & Zakaria, 1994).
Synthesis and Ligand Development
2,2,2-Triphenylethanol is pivotal in the synthesis of various enantiomerically pure compounds, such as (S)-2-amino-1,2,2-triphenylethanol. This process involves multiple steps, including the reduction of azides and alkylation, highlighting its role in developing new families of ligands for catalytic reactions (Reddy et al., 1999).
Intermolecular Hydrogen Bonding
1,1,2-Triphenylethanol, a related compound, forms dimers in solid state through O-H...π(arene) intermolecular hydrogen bonding. This type of interaction, involving hydroxyl groups and phenyl groups of centrosymmetrically related molecules, is crucial in understanding molecular self-assembly and designing molecular materials (Ferguson, Gallagher, Glidewell, & Zakaria, 1994).
Catalysis in Organic Chemistry
2,2,2-Triphenylethanol derivatives, such as 2-dialkylamino-1,1,2-triphenylethanol, are used in enantioselective additions to aldehydes, indicating their significance in asymmetric synthesis and catalysis. These compounds allow for the assessment of structural features that favor catalytic activity and selectivity (García-Delgado et al., 2004).
Role in Grignard Reagent Formation
2-Chloro-1,1,1-triphenylethane, related to 2,2,2-Triphenylethanol, is significant in the study of Grignard reagent formation. The reaction kinetics and product distribution of this compound offer insights into radical formation in organic synthesis (Bickelhaupt et al., 2008).
properties
IUPAC Name |
2,2,2-triphenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O/c21-16-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,21H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGOCPRLOMWVLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60288100 | |
Record name | 2,2,2-Triphenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60288100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Triphenylethanol | |
CAS RN |
896-32-2 | |
Record name | NSC54125 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54125 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,2-Triphenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60288100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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